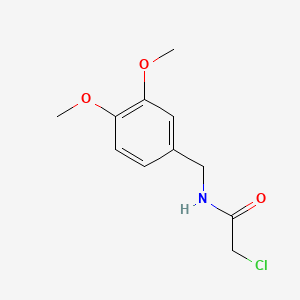

2-chloro-N-(3,4-dimethoxybenzyl)acetamide

Descripción general

Descripción

DKM 2-93 es un inhibidor relativamente selectivo de la enzima activadora del modificador similar a la ubiquitina 5 (UBA5). Es conocido por su capacidad para afectar la supervivencia de las células del cáncer de páncreas modificando de forma covalente la cisteína catalítica de UBA5, inhibiendo así su actividad como proteína que activa la proteína similar a la ubiquitina UFM1 para UFMilar proteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

DKM 2-93 se sintetiza a través de una serie de reacciones químicas que implican la formación de un enlace covalente con la cisteína catalítica de UBA5. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que el compuesto se prepara en un entorno de laboratorio utilizando técnicas de síntesis orgánica estándar .

Métodos de producción industrial

La producción industrial de DKM 2-93 implica la síntesis a gran escala utilizando métodos similares a los utilizados en el laboratorio. El compuesto se produce en cantidades a granel y está disponible en varias formas, incluidas las formas sólida y de solución. El proceso de producción garantiza la alta pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

DKM 2-93 se somete a varios tipos de reacciones químicas, que incluyen:

Modificación covalente: Modifica de forma covalente la cisteína catalítica de UBA5.

Inhibición: Inhibe la actividad de UBA5, evitando la activación de la proteína similar a la ubiquitina UFM1.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran DKM 2-93 incluyen:

Dimetilsulfóxido (DMSO): Utilizado como disolvente para disolver el compuesto.

Cisteína catalítica: El sitio objetivo para la modificación covalente.

Principales productos formados

El principal producto formado a partir de la reacción de DKM 2-93 con UBA5 es la enzima UBA5 modificada de forma covalente, que se vuelve inactiva y no puede activar UFM1 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-N-(3,4-dimethoxybenzyl)acetamide has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that this compound significantly impairs tumor growth in various cancer cell lines. For instance, in vivo studies demonstrated its effectiveness against PaCa2 pancreatic cancer cells, showing promising results in tumor xenograft models .

- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Organic Synthesis

Due to its unique structure, this compound serves as a versatile building block in organic synthesis:

- Intermediate for Complex Molecules : It can be utilized to synthesize more complex organic compounds, contributing to advancements in synthetic methodologies and materials science .

Biological Research

The compound's interactions with biological systems are being explored:

- Mechanism of Action : Initial findings suggest that it may modulate enzyme activity or receptor binding through its chloro and methoxy groups, which enhance interactions with biological molecules .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth in PaCa2 cells | |

| Anti-inflammatory | Potential to inhibit inflammatory enzymes | |

| Antimicrobial | Effective against Gram-positive bacteria |

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Reaction | 3,4-Dimethoxybenzylamine + Chloroacetyl chloride | Base required for neutralization |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent against pancreatic cancer .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of this compound were screened for antimicrobial activity against clinically relevant pathogens. The findings revealed effective inhibition of bacterial growth, supporting further development as a novel antibiotic .

Mecanismo De Acción

DKM 2-93 ejerce sus efectos modificando de forma covalente la cisteína catalítica de UBA5. Esta modificación inhibe la actividad de UBA5, impidiéndole activar la proteína similar a la ubiquitina UFM1. Como resultado, se inhibe la UFMilación de las proteínas diana, lo que lleva a un deterioro de la supervivencia de las células del cáncer de páncreas .

Comparación Con Compuestos Similares

Compuestos similares

Cbl-b-IN-3: Un potente inhibidor del protooncogén-B.

Cbl-b-IN-6: Un inhibidor tanto de la casitas B-linfoma-b como de la c-Cbl.

PRT4165: Un potente inhibidor de la ubiquitinación de H2A mediada por PRC1.

Singularidad de DKM 2-93

DKM 2-93 es único en su inhibición relativamente selectiva de UBA5, con un valor de IC50 de 430 μM. Se dirige específicamente a la cisteína catalítica de UBA5, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos .

Actividad Biológica

2-Chloro-N-(3,4-dimethoxybenzyl)acetamide, also known as DKM 2-93, has garnered attention for its biological activity, particularly as a selective inhibitor of Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). This compound has shown promising results in preclinical studies for its potential therapeutic applications, particularly in cancer treatment.

- Molecular Formula : CHClNO

- Molecular Weight : 243.69 g/mol

- CAS Number : 65836-72-8

- Density : 1.194 g/cm³

- Boiling Point : 425.7 °C

- Flash Point : 211.3 °C

UBA5 Inhibition : DKM 2-93 acts by covalently modifying the catalytic cysteine residue of UBA5, which is crucial for the activation of the ubiquitin-like protein UFM1. This inhibition prevents UFMylation of target proteins, leading to impaired survival of pancreatic cancer cells.

In Vitro Studies

In vitro studies have demonstrated that DKM 2-93 exhibits significant cytotoxic effects on pancreatic cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| PaCa2 | 90 |

| Panc1 | 30 |

These results indicate a higher potency against Panc1 cells compared to PaCa2 cells, suggesting that the compound may be particularly effective in certain pancreatic cancer contexts .

In Vivo Studies

In vivo experiments using tumor xenograft models in immune-deficient mice have shown that daily treatment with DKM 2-93 significantly reduces tumor growth without causing weight loss or overt toxicity. The administration of DKM 2-93 at a dosage of 50 mg/kg intraperitoneally led to substantial tumor size reduction in treated mice compared to controls .

Case Studies and Research Findings

- Pancreatic Cancer Targeting :

-

Antimicrobial Activity :

- Related studies on chloroacetamides indicate that structural variations significantly affect biological activity. For instance, N-substituted chloroacetamides have shown varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications like those present in DKM 2-93 could enhance or alter its biological profile .

Summary of Biological Activity

The biological activity of DKM 2-93 can be summarized as follows:

| Activity Type | Description |

|---|---|

| Mechanism | UBA5 inhibition via covalent modification |

| In Vitro IC | PaCa2: 90 μM; Panc1: 30 μM |

| In Vivo Effect | Significant tumor growth inhibition |

| Toxicity Profile | No significant toxicity observed |

Propiedades

IUPAC Name |

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPWRGZGWGPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216022 | |

| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65836-72-8 | |

| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065836728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.